molecular formula C17H16O4 B1313361 5-Oxo-5-(4-phenoxyphenyl)valeric acid CAS No. 871127-74-1

5-Oxo-5-(4-phenoxyphenyl)valeric acid

Cat. No.: B1313361
CAS No.: 871127-74-1
M. Wt: 284.31 g/mol
InChI Key: ZALMNZZANOZMRV-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-phenoxyphenyl)valeric acid is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-phenoxyphenyl)valeric acid typically involves the reaction of glutaric anhydride with diphenyl ether . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce the compound in bulk quantities. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(4-phenoxyphenyl)valeric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-Oxo-5-(4-phenoxyphenyl)valeric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-phenoxyphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-5-phenylvaleric acid: Similar structure but lacks the phenoxy group.

    4-Benzoylbutyric acid: Another structurally related compound with different functional groups.

Uniqueness

5-Oxo-5-(4-phenoxyphenyl)valeric acid is unique due to the presence of both the phenoxy and valeric acid moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-oxo-5-(4-phenoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(7-4-8-17(19)20)13-9-11-15(12-10-13)21-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALMNZZANOZMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468335
Record name 5-OXO-5-(4-PHENOXYPHENYL)VALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871127-74-1
Record name 5-OXO-5-(4-PHENOXYPHENYL)VALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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